2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)10-16-5-7(6-17-10)11(18)19/h1-6H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXGABGXKUYPHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Followed by Hydrolysis
A widely cited approach involves the use of 5-bromo-2-cyanopyrimidine as a starting material. In this method, the bromine atom at the 5-position undergoes nucleophilic displacement with 2-(trifluoromethyl)phenol derivatives.
Reaction Conditions and Catalysts
-
Step 1 : Reacting 5-bromo-2-cyanopyrimidine with 2-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and cesium carbonate (Cs₂CO₃) in toluene at 80–110°C for 4–12 hours yields 5-(2-(trifluoromethyl)phenyl)-2-cyanopyrimidine.
-
Step 2 : Hydrolysis of the nitrile group to a carboxylic acid is achieved using aqueous sodium hydroxide (NaOH) at 25–100°C, followed by acidification with hydrochloric acid (HCl) to precipitate the final product.
Optimization Insights :
Direct Coupling via Suzuki-Miyaura Reaction
An alternative route employs the Suzuki-Miyaura cross-coupling to directly introduce the 2-(trifluoromethyl)phenyl moiety to the pyrimidine core.
Protocol Details
-
Starting Material : 2-chloropyrimidine-5-carboxylic acid is reacted with 2-(trifluoromethyl)phenylboronic acid under Suzuki conditions.
-
Catalytic System : Pd(OAc)₂ with SPhos ligand in a mixture of dioxane and water at 90°C for 12 hours achieves coupling yields of 70–85%.
-
Post-Reaction Processing : The crude product is purified via recrystallization from ethanol/water mixtures to attain >98% purity.
Critical Parameters :
Sequential Functionalization of Pyrimidine Intermediates
A modular strategy involves constructing the pyrimidine ring first, followed by sequential functionalization.
Stepwise Synthesis
-
Pyrimidine Ring Formation : Condensation of ethyl 3-(2-(trifluoromethyl)phenyl)-3-oxopropanoate with urea under acidic conditions generates 2-(2-(trifluoromethyl)phenyl)pyrimidin-4-ol.
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent.
-
Carboxylation : Palladium-catalyzed carbonylation using carbon monoxide (CO) in methanol introduces the carboxylic acid group at the 5-position.
Yield Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Pyrimidine Formation | 65 | 90 |
| Chlorination | 85 | 95 |
| Carbonylation | 75 | 98 |
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Nucleophilic Substitution Route : Offers moderate yields (60–75%) but requires stringent temperature control to avoid decarboxylation.
-
Suzuki-Miyaura Approach : Higher yields (70–85%) and better scalability, though dependent on costly palladium catalysts.
-
Sequential Functionalization : Ideal for large-scale production due to robust intermediates, but involves toxic reagents like POCl₃.
Purity and Byproduct Management
-
Hydrolysis Byproducts : Incomplete nitrile hydrolysis can yield amide intermediates, necessitating acidic workup.
-
Metal Residues : Suzuki reactions require thorough purification (e.g., chelating resins) to remove palladium contaminants.
Advanced Techniques and Innovations
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate key steps:
Flow Chemistry Applications
Continuous flow systems enhance safety and reproducibility for hazardous steps (e.g., POCl₃ chlorination):
-
Residence Time : 10 minutes at 120°C ensures complete conversion without thermal degradation.
-
In-Line Quenching : Immediate neutralization of excess POCl₃ minimizes corrosion risks.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Environmental Impact |
|---|---|---|
| Nucleophilic Route | 1,200 | Moderate (solvents) |
| Suzuki-Miyaura | 2,500 | High (Pd waste) |
| Sequential Process | 900 | High (POCl₃ use) |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : It serves as a key intermediate in synthesizing more complex molecules. Its unique chemical properties allow it to participate in various organic reactions, enhancing the development of novel compounds .
Biology
- Anti-inflammatory Properties : Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting COX-2 activity. For instance, compounds derived from pyrimidine structures showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Mechanism of Action : The compound interacts with specific molecular targets (e.g., enzymes and receptors), influencing various biological pathways that can lead to therapeutic effects .
Industrial Applications
- Agrochemicals : The compound is utilized in developing agrochemical products due to its efficacy in modulating biological processes in plants and pests.
- Electronic Materials : Its unique electronic properties make it suitable for applications in electronic materials, enhancing performance characteristics in various devices .
Case Study 1: Anti-inflammatory Activity
A study evaluated several pyrimidine derivatives, including 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid, for their ability to inhibit COX enzymes. The results indicated that these compounds had potent anti-inflammatory effects, with some showing superior efficacy compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
| Compound | IC50 (μmol) | Comparison Drug | IC50 (μmol) |
|---|---|---|---|
| Compound A | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
| Compound B | 0.05 ± 0.02 | Indomethacin | 0.09 ± 0.03 |
Case Study 2: Synthesis and Antimicrobial Activity
Another study focused on synthesizing derivatives of the compound for antimicrobial applications. The synthesized compounds demonstrated significant inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
| Compound | MIC (μg/mL) | Target Strain |
|---|---|---|
| Compound C | 0.5 | MRSA |
| Compound D | 1 | Enterococcus spp. |
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, metabolic pathways, and other cellular processes, contributing to its diverse range of applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared with structurally analogous pyrimidine-5-carboxylic acid derivatives, focusing on substituent effects and biological relevance. Key comparisons include:
Key Research Findings
- Solubility and Bioavailability : Carboxylic acid derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit lower aqueous solubility but improved membrane permeability, making them suitable for oral drug candidates .
- Crystallographic Data : X-ray studies (using SHELX software ) reveal that the planar pyrimidine ring and trifluoromethylphenyl group facilitate π-π stacking in protein binding pockets .
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C for trifluoromethyl-substituted pyrimidines, indicating robustness for formulation .
Biological Activity
2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by relevant case studies and research findings.
The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The presence of this group can affect the compound's lipophilicity, metabolic stability, and interaction with biological targets.
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit potent anti-inflammatory properties. In particular, studies have shown that 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid significantly inhibits cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory response.
| Compound | IC50 (μmol) | Comparison |
|---|---|---|
| 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid | 0.04 ± 0.02 | Comparable to Celecoxib (0.04 ± 0.01) |
The compound's mechanism involves the suppression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS), contributing to its therapeutic potential in treating inflammatory diseases .
2. Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. It has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 30 µg/mL |
| K. pneumoniae | 50 µg/mL |
These results indicate that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .
3. Anticancer Activity
The anticancer properties of 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid have also been investigated. In vitro studies have shown that it induces apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 7 |
| HeLa | 10 |
The compound's ability to inhibit angiogenesis and alter cancer cell signaling pathways suggests its potential as a therapeutic agent in oncology .
Case Studies
- In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model, administration of the compound resulted in a significant reduction in edema size compared to control groups, highlighting its effectiveness in reducing inflammation.
- Antibacterial Efficacy : A study comparing various derivatives showed that the trifluoromethyl-substituted pyrimidines displayed superior antibacterial activity relative to their non-fluorinated counterparts, emphasizing the importance of the trifluoromethyl group in enhancing biological activity .
The biological activity of 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid is largely attributed to its interaction with specific molecular targets:
- COX-2 Inhibition : The compound competes with arachidonic acid for binding at the active site of COX-2, leading to decreased production of prostaglandins.
- Bacterial Membrane Disruption : Its lipophilic nature allows it to penetrate bacterial membranes effectively, disrupting their integrity and leading to cell death.
- Apoptosis Induction : The compound activates caspase pathways involved in programmed cell death, particularly in cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-(Trifluoromethyl)phenyl)pyrimidine-5-carboxylic acid, and how are intermediates characterized?
- Methodology : A common approach involves multi-step synthesis starting with trifluoromethylphenyl precursors. For example, ethyl esters (e.g., Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate) are hydrolyzed to yield the carboxylic acid moiety . Intermediates are characterized using H/C NMR, HPLC, and mass spectrometry. The trifluoromethyl group’s electron-withdrawing effects influence chemical shifts in NMR, while HPLC monitors reaction progress and purity .
Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?
- Methodology : Purity is quantified via HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) . Stability studies involve incubating the compound at different pH levels (1–13), temperatures (4°C–40°C), and light exposure. Degradation products are identified using LC-MS. For example, acidic conditions may hydrolyze ester precursors, while neutral/basic conditions preserve stability .
Q. What analytical techniques are critical for confirming structural integrity?
- Methodology :
- NMR : F NMR confirms trifluoromethyl group presence (δ ≈ -60 to -70 ppm).
- FT-IR : Carboxylic acid C=O stretches (~1700 cm) and pyrimidine ring vibrations (~1600 cm).
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between phenyl and pyrimidine rings) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodology :
- Catalyst screening : Palladium catalysts for Suzuki-Miyaura coupling of trifluoromethylphenyl boronic acids to pyrimidine cores.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Lower temperatures (0–25°C) minimize side reactions like decarboxylation .
Q. What strategies mitigate synthetic byproducts, such as decarboxylated or dimerized species?
- Methodology :
- Chromatographic purification : Reverse-phase flash chromatography separates carboxylic acid derivatives from non-polar byproducts.
- Protecting groups : Use of tert-butyl esters during synthesis prevents premature decarboxylation.
- In-line monitoring : ReactIR tracks carboxylate intermediates to halt reactions at optimal conversion .
Q. How can computational models predict electronic properties or binding affinities for target proteins?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- Molecular docking : AutoDock Vina screens against enzymes (e.g., kinases) using the compound’s SMILES string (e.g., C1=NC(=NC(=C1C(=O)O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F) .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected F NMR shifts)?
- Methodology :
- Cross-validation : Compare experimental NMR with simulated spectra (Gaussian) or literature analogs.
- Isotopic labeling : C-labeled carboxylic acid derivatives clarify coupling patterns.
- Crystallographic validation : Single-crystal X-ray structures resolve ambiguities in substituent orientation .
Q. What pharmacological assays are suitable for evaluating bioactivity (e.g., kinase inhibition)?
- Methodology :
- Enzyme inhibition : Fluorescence polarization assays measure IC against kinases (e.g., EGFR) using ATP-competitive probes.
- Cell viability : MTT assays in cancer cell lines (e.g., HeLa) assess cytotoxicity.
- ADMET profiling : Microsomal stability assays (human liver microsomes) predict metabolic liability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
